![molecular formula C16H19N3O B7516659 N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide](/img/structure/B7516659.png)
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been shown to have potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapies.
Mécanisme D'action
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide targets the adenosine A2A receptor, which is expressed on the surface of immune cells. By inhibiting this receptor, N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide prevents the binding of adenosine, a molecule that suppresses the immune response. This leads to an increase in the activity of immune cells, particularly T cells, which can then better recognize and attack cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has been shown to have several biochemical and physiological effects. It enhances the proliferation and activation of T cells, leading to an increase in cytokine production and cytotoxic activity. N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide also decreases the expression of immune checkpoint molecules, such as PD-1 and CTLA-4, which can prevent T cells from attacking cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide is its potential to enhance the anti-tumor activity of other immunotherapies. It is also relatively easy to synthesize and has been shown to be well-tolerated in preclinical studies. However, one limitation is that it may not be effective as a monotherapy and may require combination with other immunotherapies. Additionally, more research is needed to determine the optimal dosing and treatment schedule.
Orientations Futures
For research include investigating its potential in combination with other immunotherapies, exploring its potential in other types of cancer, and developing more potent and selective adenosine A2A receptor inhibitors.
Méthodes De Synthèse
The synthesis method of N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide involves several steps, including the reaction of 2-cyanophenylboronic acid with 2,6-dichloropyridine, followed by the reaction of the resulting compound with cyclopentylmagnesium bromide. The final step involves the reaction of the intermediate with methyl isocyanate to produce N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the anti-tumor activity of other immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies. N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has also been shown to inhibit the growth of various types of tumors, including lung, breast, and colon cancer.
Propriétés
IUPAC Name |
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18(13-7-5-6-8-13)16(20)15-11-17-12-19(15)14-9-3-2-4-10-14/h2-4,9-13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAWTSJFMPUGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.